![molecular formula C25H32O4 B14318787 Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate CAS No. 107586-19-6](/img/structure/B14318787.png)
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate is a complex organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, further connected to a but-3-yn-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate typically involves multiple steps, starting with the preparation of the oct-1-yn-1-ylphenyl intermediate. This intermediate is then subjected to a series of reactions, including alkylation and esterification, to form the final product. Common reagents used in these reactions include alkyl halides, strong bases, and esterifying agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as automated synthesis and real-time monitoring are often employed.
化学反応の分析
Types of Reactions
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, onto the phenyl ring.
科学的研究の応用
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
But-3-yn-1-ylbenzene: Shares a similar but-3-yn-1-yl group attached to a benzene ring.
3-Methyl-1-penten-4-yn-3-ol: Contains a similar alkyne functional group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Features a prop-2-yn-1-yloxy group attached to a benzene ring.
Uniqueness
Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate is unique due to its combination of an oct-1-yn-1-yl group with a phenyl ring and a but-3-yn-1-yl chain. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and material science.
特性
CAS番号 |
107586-19-6 |
|---|---|
分子式 |
C25H32O4 |
分子量 |
396.5 g/mol |
IUPAC名 |
diethyl 2-[4-(2-oct-1-ynylphenyl)but-3-ynyl]propanedioate |
InChI |
InChI=1S/C25H32O4/c1-4-7-8-9-10-11-16-21-17-12-13-18-22(21)19-14-15-20-23(24(26)28-5-2)25(27)29-6-3/h12-13,17-18,23H,4-10,15,20H2,1-3H3 |
InChIキー |
XTEZHEXYQLZLLS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=CC=C1C#CCCC(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
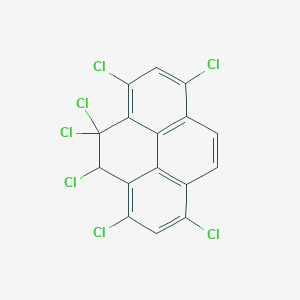

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
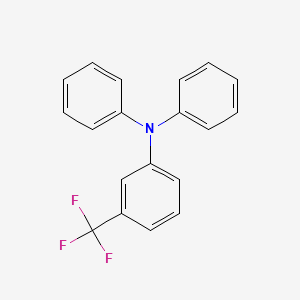
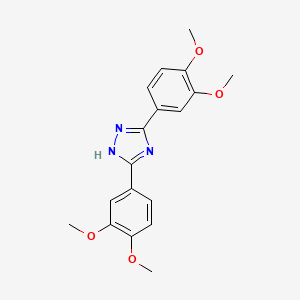
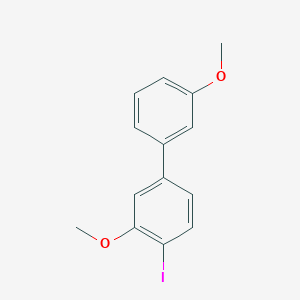
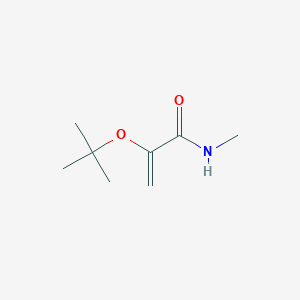
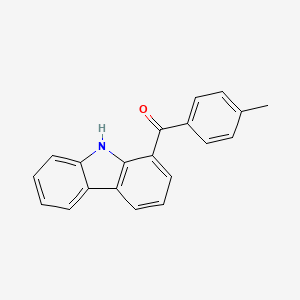
![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
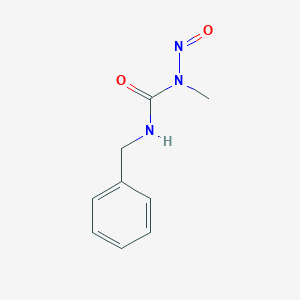
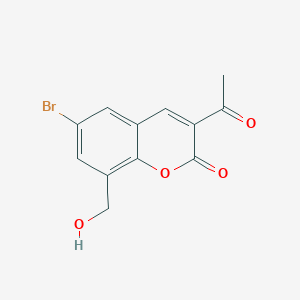
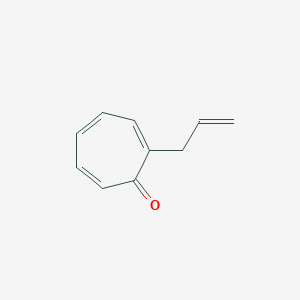
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
